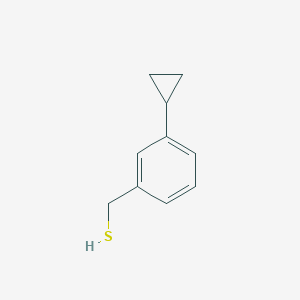

(3-Cyclopropylphenyl)methanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-cyclopropylphenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9,11H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJZLNWOTVKQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508891-26-6 | |

| Record name | (3-cyclopropylphenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropylphenyl Methanethiol and Its Precursors

Retrosynthetic Analysis of the (3-Cyclopropylphenyl)methanethiol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. youtube.comyoutube.comresearchgate.netarxiv.orgyoutube.com For this compound, the primary functional group for disconnection is the thiol (-SH) attached to a benzylic carbon.

A primary disconnection can be made at the carbon-sulfur (C-S) bond. This leads to a (3-cyclopropylphenyl)methyl electrophile and a hydrosulfide (B80085) anion equivalent. The electrophile can be derived from the corresponding benzylic halide, specifically (3-cyclopropylphenyl)methyl bromide or chloride.

A further disconnection of the (3-cyclopropylphenyl)methyl halide points towards 3-cyclopropyltoluene as a precursor. The benzylic halogenation of 3-cyclopropyltoluene would yield the desired intermediate.

Alternatively, the cyclopropyl (B3062369) group can be disconnected from the aromatic ring. This suggests a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a cyclopropyl-containing organometallic reagent and a suitably functionalized aromatic ring, like 3-bromotoluene (B146084).

Finally, the entire (3-cyclopropylphenyl)methyl moiety can be viewed as being attached to the aromatic ring through a Friedel-Crafts type reaction. However, Friedel-Crafts alkylations are often prone to rearrangements and are less reliable for primary halides. youtube.com A more controlled approach would involve a Friedel-Crafts acylation followed by reduction.

This analysis reveals several potential synthetic routes starting from simple, readily available precursors like 3-bromotoluene or toluene (B28343) itself. The choice of a specific route would depend on factors such as reagent availability, reaction efficiency, and desired purity of the final product.

Classical Synthetic Routes to Aromatic Thioalcohols

Classical methods for the synthesis of aromatic thioalcohols, or thiols, have been well-established for decades. These methods often involve nucleophilic substitution reactions or the reduction of sulfur-containing functional groups.

Halogen-Sulfur Exchange Reactions in Aryl Systems

A common and direct method for introducing a thiol group onto an aromatic ring system involves the reaction of an aryl halide with a sulfur nucleophile. researchgate.netrsc.orgresearchgate.netacs.orgorganic-chemistry.org In the context of synthesizing this compound, the key intermediate would be a (3-cyclopropylphenyl)methyl halide.

The reaction typically proceeds via an S\textsubscript{N}2 mechanism, where a hydrosulfide salt, such as sodium hydrosulfide (NaSH), displaces the halide.

| Reactant | Reagent | Product | Notes |

| (3-Cyclopropylphenyl)methyl bromide | Sodium hydrosulfide (NaSH) | This compound | A common issue is the formation of the corresponding sulfide (B99878) as a byproduct. libretexts.org |

| (3-Cyclopropylphenyl)methyl chloride | Thiourea (B124793) followed by hydrolysis | This compound | This two-step method can minimize the formation of sulfide byproducts. libretexts.org |

To circumvent the issue of sulfide byproduct formation, thiourea can be employed as a sulfur nucleophile. The initial reaction forms an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol. libretexts.org

Reduction of Sulfonyl Chlorides or Disulfides

Another classical approach involves the reduction of more oxidized sulfur-containing functional groups, such as sulfonyl chlorides or disulfides. taylorfrancis.comgoogle.comresearchgate.netorganic-chemistry.orggoogle.comrsc.org While this method is more commonly applied to the synthesis of aryl thiols directly attached to the ring, it can be adapted for benzylic thiols.

The synthesis would first involve the preparation of the corresponding disulfide, bis((3-cyclopropylphenyl)methyl) disulfide. This disulfide can then be reduced to the thiol using various reducing agents.

| Starting Material | Reducing Agent | Product | Reference |

| Bis((3-cyclopropylphenyl)methyl) disulfide | Triphenylphosphine/H\textsubscript{2}O | This compound | researchgate.net |

| Bis((3-cyclopropylphenyl)methyl) disulfide | Sodium borohydride (B1222165) (NaBH\textsubscript{4}) | This compound | organic-chemistry.org |

| Bis((3-cyclopropylphenyl)methyl) disulfide | Zinc/Acid | This compound | taylorfrancis.com |

Similarly, a sulfonyl chloride could be a precursor. However, the synthesis of (3-cyclopropylphenyl)methanesulfonyl chloride might be more complex than the direct routes to the thiol. The reduction of aryl sulfonyl chlorides to aryl thiols is well-documented and can be achieved with reagents like lithium aluminum hydride or zinc and acid. taylorfrancis.com

Thiolation of Organometallic Reagents for Aryl Thiol Synthesis

The reaction of organometallic reagents with elemental sulfur or sulfur-containing electrophiles provides another avenue for the formation of C-S bonds. acs.orgchadsprep.com For the synthesis of this compound, a Grignard reagent, (3-cyclopropylphenyl)methylmagnesium bromide, could be prepared from the corresponding bromide.

Subsequent reaction of this Grignard reagent with elemental sulfur, followed by an acidic workup, would yield the desired thiol.

| Organometallic Reagent | Sulfur Source | Product |

| (3-Cyclopropylphenyl)methylmagnesium bromide | Elemental Sulfur (S\textsubscript{8}) | This compound |

This method is generally effective for a variety of organometallic compounds.

Advanced and Catalytic Synthetic Approaches to this compound

Modern organic synthesis has seen the development of powerful catalytic methods that often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed C-S Bond Formation

Transition metal catalysis, particularly with palladium, copper, nickel, and cobalt, has become a cornerstone for the formation of carbon-heteroatom bonds, including C-S bonds. researchgate.netresearchgate.netorganic-chemistry.orgacsgcipr.orgnih.govorganic-chemistry.orgnih.govthieme-connect.de These methods are especially valuable for coupling aryl or vinyl halides and triflates with thiols or thiol surrogates.

For the synthesis of this compound, a transition metal-catalyzed approach would likely involve the coupling of a (3-cyclopropylphenyl)methyl halide or a related electrophile with a sulfur source. While many of these reactions are designed for forming aryl thioethers, the principles can be adapted.

A notable example is the copper-catalyzed coupling of aryl iodides with sulfur powder, followed by reduction, to yield aryl thiols. organic-chemistry.org This methodology could potentially be applied to benzylic systems.

| Aryl Halide | Sulfur Source | Catalyst System | Product | Reference |

| 3-Cyclopropyl-iodobenzene | Sulfur powder | CuI / K\textsubscript{2}CO\textsubscript{3} then NaBH\textsubscript{4} | 3-Cyclopropylthiophenol | organic-chemistry.org |

| 3-Cyclopropyl-bromobenzene | Thiol surrogate | Palladium or Nickel catalyst with appropriate ligand | 3-Cyclopropylthiophenol | acsgcipr.orgorganic-chemistry.org |

While these examples lead to the thiophenol, subsequent alkylation at the sulfur atom is a straightforward transformation to obtain thioethers. For the direct synthesis of the target thiol, the development of specific catalytic systems for the thiolation of benzylic substrates continues to be an active area of research.

Photocatalytic and Electrocatalytic Methodologies for Thiol Synthesis

Modern synthetic chemistry has increasingly embraced photocatalytic and electrocatalytic methods for their mild reaction conditions and unique reactivity. While specific protocols for this compound are not extensively documented, general methodologies for aryl thiol synthesis can be adapted.

Photocatalytic Approaches: Photoredox catalysis offers a powerful platform for the formation of carbon-sulfur bonds under mild conditions. One promising strategy involves the use of an organocatalyst, which, upon excitation with light, can activate otherwise unreactive starting materials. For instance, a thiol-free organocatalytic protocol has been developed to synthesize aryl alkyl thioethers from inexpensive alcohols and aryl chlorides. acs.org This method utilizes an indole (B1671886) thiolate organocatalyst that, when irradiated with 405 nm light, becomes a potent reductant capable of activating aryl chlorides via single-electron transfer. acs.org A key component of this approach is the use of tetramethylthiourea (B1220291) as a sulfur source, which intercepts the photochemically generated aryl radical. acs.org A subsequent polar reaction with an alcohol yields the thioether. acs.org To synthesize this compound, a potential pathway could involve the photocatalytic reaction of 3-cyclopropylbenzyl chloride with a suitable sulfur source.

Another approach leverages the energy transfer (EnT) activation of aryl thianthrenium salts. nih.gov Using a metal-free photocatalyst like 2,3,4,5,6-penta(carbazol-9-yl)benzonitrile (5CzBN), this method avoids the need for external electron donors. nih.gov This strategy has been successfully applied to various functionalizations, including deuteration, borylation, and arylation of arenes. nih.gov Its application to sulfur-based nucleophiles could pave the way for novel thiol synthesis routes.

Electrocatalytic Strategies: Electrocatalysis provides an alternative means to generate reactive intermediates for C-S bond formation. Electrosynthesis can facilitate the direct oxidative esterification of thiols with alcohols in an undivided cell using graphite (B72142) electrodes, suggesting the viability of electrochemical methods for manipulating sulfur-containing functional groups. rsc.org While this example illustrates the reverse reaction, electrochemical reduction of sulfur dioxide or other sulfur sources in the presence of an appropriate precursor like 3-cyclopropylbenzyl halide could be a potential route to the target thiol. The immobilization of electroactive transition-metal complexes on electrodes is another area of active research, with applications in CO2 reduction and ammonia (B1221849) oxidation that could be adapted for thiol synthesis. rsc.org

Chemo- and Regioselective Synthesis Strategies for Substituted Aryl Thiols

Achieving specific substitution patterns on an aromatic ring is a cornerstone of organic synthesis. For a molecule like this compound, regioselectivity is paramount to ensure the correct placement of the cyclopropyl and mercaptomethyl groups.

Metal-Catalyzed Cross-Coupling: Copper- and palladium-catalyzed reactions are workhorse methods for forming carbon-heteroatom bonds. A direct synthesis of aryl thiols from aryl iodides has been developed using copper powder as a catalyst, sodium sulfide (Na₂S·9H₂O) as the sulfur source, and a catalytic amount of 1,2-ethanedithiol. thieme-connect.comorganic-chemistry.org This method demonstrates broad functional group tolerance and provides aryl thiols in high yields. thieme-connect.com To apply this to this compound, the precursor would be 1-cyclopropyl-3-iodobenzene, which would be converted directly to 3-cyclopropylbenzenethiol. A subsequent step would be required to introduce the methylene (B1212753) group.

Alternatively, the thiol group can be introduced from a thioester precursor. Thioesters can be synthesized via the carbonylation of aryl halides in the presence of thiols, catalyzed by polymer-supported palladium complexes. acs.org A more direct route to the target compound involves the conversion of the corresponding alcohol. (3-Cyclopropylphenyl)methanol could be converted to its thiol derivative using methods like the Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the resulting thioacetate. wikipedia.orggoogle.com

Aryne Chemistry: The use of aryne intermediates offers another powerful strategy for synthesizing densely functionalized aromatic compounds. A method using substituted arynes derived from aryl(Mes)iodonium salts allows for the regioselective synthesis of 1,2,3,4-tetrasubstituted benzenes. nih.gov This strategy relies on two regioselective events: the ortho-deprotonation of the iodonium (B1229267) salt to generate the aryne, followed by its regioselective trapping. nih.gov By carefully choosing the substituents on the aryne precursor, specific substitution patterns can be achieved.

The table below summarizes key chemo- and regioselective strategies applicable to the synthesis of substituted aryl thiols.

| Method | Precursor | Catalyst/Reagent | Key Features |

| Copper-Catalyzed Thiolation | Aryl Iodide | Cu powder, Na₂S·9H₂O, 1,2-ethanedithiol | Direct conversion of C-I to C-SH; good yields and functional group tolerance. thieme-connect.comorganic-chemistry.org |

| Mitsunobu Reaction | Alcohol | Triphenylphosphine, DIAD, Thioacetic acid | Mild, one-step conversion of alcohols to thioesters with inversion of configuration. wikipedia.orggoogle.com |

| Lawesson's Reagent | Alcohol | Lawesson's Reagent | Direct, one-pot conversion of alcohols to thiols, though sometimes accompanied by dehydration. semanticscholar.orgresearchgate.netrsc.org |

| Aryne Intermediate Trapping | Aryl(Mes)iodonium Salt | Strong Base (e.g., LiTMP) | Access to densely functionalized arenes with high regioselectivity. nih.gov |

Purification and Isolation Techniques in the Synthesis of this compound

The purification of thiols presents unique challenges due to their potential for air oxidation to disulfides. reddit.comchemicalforums.com Therefore, isolation techniques must be chosen carefully to maintain the integrity of the sulfhydryl group.

Chromatographic Separation Methods for Thiol Compounds

Chromatography is an indispensable tool for purifying organic compounds. Several variations are suitable for thiol purification.

Column Chromatography: Standard column chromatography using silica (B1680970) gel or alumina (B75360) can be used for thiol purification. However, the acidic nature of silica gel can sometimes promote oxidation. reddit.com Using acidic alumina or deactivating the silica gel by treatment with a base may mitigate this issue. reddit.com To prevent oxidation during the process, it is advisable to use degassed solvents and maintain an inert atmosphere. gbiosciences.com

Covalent and Affinity Chromatography: For more specific purification, particularly of biomolecules containing thiol groups, covalent chromatography is highly effective. gbiosciences.com Thiopropyl resins work by reversibly immobilizing thiol-containing molecules through the formation of a mixed disulfide bond. gbiosciences.com The target thiol is covalently captured on the resin, while non-thiol impurities are washed away. The purified thiol is then released by eluting with a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. gbiosciences.com

High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is well-suited for the analysis and purification of thiols. To enhance sensitivity and detection, especially for trace amounts, pre- or post-column derivatization is often employed. astm.org Reagents like o-phthalaldehyde (B127526) (OPA) react with thiols to form highly fluorescent isoindole derivatives, which can be easily detected. acs.org Reversed-phase HPLC on a C18 column is commonly used for separating these derivatives. researchgate.net

The following table compares various chromatographic methods for thiol purification.

| Technique | Stationary Phase | Principle | Advantages | Considerations |

| Column Chromatography | Silica Gel, Alumina | Adsorption | Scalable, widely available. | Potential for on-column oxidation. reddit.comchemicalforums.com |

| Covalent Chromatography | Thiopropyl Resin | Reversible Covalent Bonding | High specificity for thiols. gbiosciences.com | Requires subsequent removal of reducing agent. gbiosciences.com |

| HPLC with Fluorescence Derivatization | C18 Reversed-Phase | Partition | High sensitivity and resolution. astm.orgacs.org | Derivatization adds an extra step. astm.org |

| Centrifugal Column Chromatography | Sephadex G-25 | Size Exclusion | Rapid separation of low molecular weight thiols from larger molecules. nih.gov | Primarily for desalting or buffer exchange. nih.gov |

Crystallization and Distillation Procedures for Thiol Purification

Beyond chromatography, classical purification techniques like distillation and crystallization are highly valuable for obtaining pure thiols.

Distillation: For volatile thiols, distillation is an effective purification method. To prevent oxidation and thermal decomposition, vacuum distillation is often preferred, as it allows the substance to boil at a much lower temperature. chemicalforums.comstackexchange.com Using a Kugelrohr apparatus can be particularly effective for small quantities. chemicalforums.com It is crucial to perform the distillation under an inert atmosphere (e.g., argon or nitrogen) to minimize the formation of disulfide impurities.

Crystallization: If the target thiol is a solid at room temperature, or if a solid derivative can be formed, crystallization can be an excellent method for achieving high purity. A key challenge can be finding a suitable solvent system that allows for good crystal growth without reacting with the thiol.

An alternative strategy involves the use of a stable, crystalline precursor, such as a thioester. Thioesters are generally more stable and easier to handle than free thiols. jove.comnih.gov The thioester can be purified by crystallization and then cleaved (e.g., by hydrolysis or reduction) in a subsequent step to release the pure thiol. wikipedia.orgnih.govacs.orgnih.gov This "masked thiol" approach circumvents the stability issues associated with direct purification of the free thiol. For instance, single crystals of metal-sulfur frameworks have been successfully grown by using a thioester precursor that generates the reactive thiol in situ. jove.comnih.gov

Spectroscopic and Advanced Analytical Characterization of 3 Cyclopropylphenyl Methanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Due to the lack of publicly available experimental data, the following sections describe the predicted NMR characteristics of (3-Cyclopropylphenyl)methanethiol. These predictions are derived from computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling patterns.

The predicted ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, benzylic, thiol, and cyclopropyl (B3062369) protons. Each set of protons exhibits a unique chemical shift and multiplicity based on its electronic environment and proximity to other protons.

The aromatic region would likely show complex multiplets between 7.0 and 7.3 ppm for the four protons on the benzene (B151609) ring. The benzylic methylene (B1212753) (CH₂) protons, being adjacent to both the aromatic ring and the sulfur atom, are predicted to appear as a doublet around 3.7 ppm, coupled to the thiol proton. The thiol (SH) proton itself is anticipated to be a triplet around 1.6 ppm due to coupling with the adjacent methylene group. The cyclopropyl protons would be found in the upfield region, with the methine proton (CH) appearing as a multiplet around 1.9 ppm and the four methylene protons (CH₂) of the cyclopropyl ring resonating as complex multiplets between 0.6 and 1.0 ppm.

Predicted ¹H NMR Data for this compound

This data is computationally predicted and may differ from experimental values.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 - 7.00 | m | 4H | Ar-H |

| ~3.71 | d | 2H | CH ₂-SH |

| ~1.90 | m | 1H | Cyclopropyl-CH |

| ~1.60 | t | 1H | CH₂-SH |

| ~0.95 - 0.65 | m | 4H | Cyclopropyl-CH ₂ |

The predicted ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. Ten distinct signals are expected for this compound.

The aromatic carbons are predicted to resonate in the typical downfield region of approximately 125 to 145 ppm. This includes four signals for the protonated aromatic carbons and two signals for the quaternary carbons (one bearing the cyclopropyl group and one bearing the methanethiol (B179389) group). The benzylic carbon (CH₂) is expected around 28 ppm. The cyclopropyl group carbons are predicted in the upfield region, with the methine carbon (CH) at approximately 15 ppm and the two equivalent methylene carbons (CH₂) at around 10 ppm.

Predicted ¹³C NMR Data for this compound

This data is computationally predicted and may differ from experimental values.

| Chemical Shift (ppm) | Assignment |

| ~144.5 | C -CH(CH₂)₂ (Ar) |

| ~140.0 | C -CH₂SH (Ar) |

| ~128.8 | Ar-C H |

| ~126.5 | Ar-C H |

| ~125.8 | Ar-C H |

| ~125.2 | Ar-C H |

| ~28.5 | C H₂-SH |

| ~15.4 | Cyclopropyl-C H |

| ~10.2 | Cyclopropyl-C H₂ |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between adjacent aromatic protons, between the benzylic CH₂ protons and the thiol SH proton, and within the cyclopropyl ring system (between the methine proton and the methylene protons).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum (e.g., each aromatic CH, the benzylic CH₂, the cyclopropyl CH, and the cyclopropyl CH₂ groups).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. Key HMBC correlations would be expected from the benzylic CH₂ protons to the quaternary aromatic carbon to which the CH₂SH group is attached, as well as to the adjacent aromatic CH carbons. Correlations from the cyclopropyl methine proton to its attached aromatic quaternary carbon would also be vital for confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For this compound (C₁₀H₁₂S), the predicted monoisotopic mass is 164.06598 Da. nih.gov An HRMS analysis would be expected to detect the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) extremely close to this theoretical value, confirming the molecular formula.

Both ESI and EI are common ionization techniques that provide complementary information.

Electrospray Ionization (ESI): As a soft ionization technique, ESI-MS would likely show a prominent peak for the protonated molecule, [M+H]⁺, at m/z 165.07326. nih.gov Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 187.05520, might also be observed depending on the solvent system used. nih.gov Fragmentation is typically minimal with ESI, making it ideal for confirming the molecular weight.

Electron Impact (EI): EI is a higher-energy ionization technique that causes extensive fragmentation, creating a unique fingerprint for the molecule. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak ([M]⁺˙) at m/z 164. The fragmentation pattern would likely involve several key pathways:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-S bond to lose a thiol radical (•SH), resulting in a highly stable cyclopropylbenzyl cation at m/z 131.

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule could lead to a fragment ion at m/z 130.

Tropylium (B1234903) Ion Formation: Rearrangement of the cyclopropylbenzyl cation could lead to the formation of a substituted tropylium ion. A fragment corresponding to the classic tropylium ion at m/z 91 might also be observed through loss of the cyclopropyl group.

Cyclopropyl Ring Fragmentation: The cyclopropyl group itself can fragment, leading to loss of ethylene (B1197577) (C₂H₄) from fragment ions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. These methods are predicated on the principle that molecular bonds and groups vibrate at characteristic frequencies upon interacting with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds. The key functional groups in this molecule are the thiol (-SH), the aromatic ring, the cyclopropyl group, and the methylene bridge (-CH2-).

The S-H stretching vibration is typically observed as a weak band in the region of 2550-2600 cm⁻¹. nycu.edu.twnih.gov The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the C-H stretching of the methylene group and the cyclopropyl ring will appear just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the CH₂ group are anticipated around 2925 cm⁻¹ and 2850 cm⁻¹, respectively. The C-H bonds within the cyclopropyl ring have a characteristic absorption slightly above 3000 cm⁻¹, often around 3080-3000 cm⁻¹.

The aromatic C=C stretching vibrations will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. elsevier.com The substitution pattern on the benzene ring (meta-substitution in this case) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range.

Hypothetical IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Medium | C-H Stretch (Cyclopropyl) |

| ~3030 | Medium | C-H Stretch (Aromatic) |

| ~2925 | Medium | Asymmetric CH₂ Stretch |

| ~2850 | Medium | Symmetric CH₂ Stretch |

| ~2570 | Weak | S-H Stretch |

| ~1600, 1585, 1490 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1450 | Medium | CH₂ Scissoring |

| ~1020 | Medium | Cyclopropyl Ring Deformation |

| ~780, ~690 | Strong | C-H Out-of-Plane Bending (Aromatic) |

| ~700 | Weak | C-S Stretch |

This data is hypothetical and based on the expected vibrational modes for the functional groups present in the molecule.

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

For this compound, the S-H stretching vibration, though weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. The symmetric "breathing" vibration of the aromatic ring, typically around 1000 cm⁻¹, is usually a strong and sharp band in the Raman spectrum. The C-S stretching vibration may also provide a more distinct signal in Raman than in IR. The vibrations of the cyclopropyl ring and the aromatic C-H and C=C stretching will also be present, providing a comprehensive vibrational profile of the molecule.

Hypothetical Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Strong | C-H Stretch (Cyclopropyl) |

| ~3050 | Strong | C-H Stretch (Aromatic) |

| ~2925 | Medium | Asymmetric CH₂ Stretch |

| ~2570 | Medium | S-H Stretch |

| ~1600 | Strong | C=C Stretch (Aromatic Ring) |

| ~1000 | Very Strong | Aromatic Ring Breathing |

| ~700 | Medium | C-S Stretch |

This data is hypothetical and based on the expected Raman scattering for the functional groups present in the molecule.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantitative determination. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods for such analyses.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net For this compound, which is a volatile sulfur compound, GC-MS is an ideal method for purity assessment and structural confirmation. ingenieria-analitica.com

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column (e.g., a non-polar or semi-polar column like a DB-5ms or HP-5ms). The retention time is a characteristic property of the compound under specific chromatographic conditions. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a unique mass spectrum that can be used for identification.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 164, corresponding to its molecular weight. uni.lu A key fragmentation pathway for alkyl-substituted benzene derivatives involves the formation of a stable tropylium ion. whitman.eduyoutube.com For this molecule, cleavage of the C-S bond would likely lead to a prominent peak at m/z 117, corresponding to the 3-cyclopropylbenzyl cation, which could rearrange to a cyclopropyltropylium ion. Another significant fragment would likely be the loss of the thiol group (-SH), resulting in a peak at m/z 131. The presence of sulfur can also be indicated by the M+2 isotopic peak, which is more intense than for compounds containing only carbon, hydrogen, and oxygen due to the natural abundance of the ³⁴S isotope. whitman.edu

Hypothetical GC-MS Data for this compound

| Retention Time (min) | m/z (relative abundance) | Assignment |

| Hypothetical Value | 164 (M⁺, moderate) | Molecular Ion |

| 131 (high) | [M-SH]⁺ | |

| 117 (base peak) | [C₉H₉]⁺ (3-cyclopropylbenzyl/tropylium ion) | |

| 91 (moderate) | [C₇H₇]⁺ (Tropylium ion from rearrangement) |

This data is hypothetical and based on established fragmentation patterns for similar aromatic compounds.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For thiols like this compound, reversed-phase HPLC is a common approach. nih.govacs.org

In a reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using a UV detector, as the aromatic ring in this compound will absorb UV light (typically around 254 nm).

For enhanced sensitivity and selectivity, especially at low concentrations, thiols can be derivatized prior to HPLC analysis. nih.govdiva-portal.org Reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTDP) react with the thiol group to form a chromophoric or fluorophoric derivative that can be detected with high sensitivity. acs.orgnih.gov

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile/Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Hypothetical Value |

This data represents typical starting conditions for the HPLC analysis of an aromatic thiol and would require optimization.

Chemical Reactivity and Derivatization of 3 Cyclopropylphenyl Methanethiol

Oxidation Reactions of the Thiol Group

The sulfur atom in the thiol group of (3-cyclopropylphenyl)methanethiol exists in its lowest oxidation state and is therefore readily oxidized. The nature of the resulting product depends on the strength of the oxidizing agent employed.

Formation of Disulfides from this compound

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), facilitate the coupling of two molecules of this compound to form the corresponding disulfide, bis(3-cyclopropylbenzyl) disulfide. This reaction proceeds through a radical mechanism or via a thiolate intermediate. The formation of a stable sulfur-sulfur bond is a characteristic reaction of thiols. wikipedia.orggoogle.com In a typical laboratory setting, this transformation can be achieved by stirring the thiol in a suitable solvent in the presence of the oxidizing agent. The reaction is often quantitative and can be monitored by the disappearance of the characteristic thiol odor.

Table 1: Synthesis of bis(3-cyclopropylbenzyl) disulfide

| Reactant | Reagent | Product |

| This compound | Mild oxidizing agent (e.g., I₂, H₂O₂) | bis(3-Cyclopropylbenzyl) disulfide |

Synthesis of Sulfonic Acids and Sulfonyl Chlorides

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide, will oxidize the thiol group of this compound more extensively to form (3-cyclopropylphenyl)methanesulfonic acid. chemsrc.com This reaction involves the insertion of three oxygen atoms onto the sulfur atom, resulting in a significant change in the chemical properties of the molecule. Sulfonic acids are strong acids and are often isolated as their stable salts.

The sulfonic acid can be further converted to the corresponding sulfonyl chloride, (3-cyclopropylphenyl)methanesulfonyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Sulfonyl chlorides are valuable synthetic intermediates, readily reacting with a variety of nucleophiles.

Table 2: Oxidation to Sulfonic Acid and Conversion to Sulfonyl Chloride

| Reactant | Reagent | Product |

| This compound | Strong oxidizing agent (e.g., KMnO₄, HNO₃) | (3-Cyclopropylphenyl)methanesulfonic acid |

| (3-Cyclopropylphenyl)methanesulfonic acid | Chlorinating agent (e.g., SOCl₂, PCl₅) | (3-Cyclopropylphenyl)methanesulfonyl chloride |

Nucleophilic Reactions Involving the Thiolate Anion

The hydrogen atom of the thiol group is weakly acidic and can be removed by a base to form the corresponding thiolate anion, (3-cyclopropylphenyl)methanethiolate. This anion is a powerful nucleophile, significantly more reactive than the parent thiol.

Thioether Formation via Alkylation and Arylation with this compound

The (3-cyclopropylphenyl)methanethiolate anion readily participates in nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form thioethers. This S-alkylation reaction, a variation of the Williamson ether synthesis, is a common and efficient method for forming carbon-sulfur bonds. echemcom.com The reaction typically proceeds via an Sₙ2 mechanism, favoring primary and secondary alkyl halides.

Similarly, arylation can be achieved, though it often requires a catalyst, such as a copper or palladium complex, to facilitate the coupling of the thiolate with an aryl halide.

Table 3: Synthesis of Thioethers from this compound

| Reactant | Reagent | Product Type |

| This compound + Base | Alkyl Halide (R-X) | Alkyl (3-cyclopropylbenzyl) sulfide (B99878) |

| This compound + Base | Aryl Halide (Ar-X) + Catalyst | Aryl (3-cyclopropylbenzyl) sulfide |

Addition Reactions to Unsaturated Systems

As a potent nucleophile, the (3-cyclopropylphenyl)methanethiolate anion can add to electron-deficient unsaturated systems, such as α,β-unsaturated carbonyl compounds, in a process known as the Michael addition or conjugate addition. This reaction results in the formation of a new carbon-sulfur bond at the β-position of the unsaturated system. The reaction is typically carried out in the presence of a catalytic amount of base to generate the thiolate in situ.

Electrophilic Aromatic Substitution on the Cyclopropylphenyl Moiety

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the cyclopropyl (B3062369) group and the methylthiol group. Both of these substituents are ortho, para-directing. The cyclopropyl group donates electron density through its unique electronic properties, which involve σ-bond conjugation. The methylthiol group attached to the benzylic position also acts as an activating group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will be directed to the positions ortho and para to the existing substituents. Given the substitution pattern of this compound, the likely positions for substitution are carbons 2, 4, and 6 of the aromatic ring. The precise regioselectivity will depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance potentially influencing the product distribution. For instance, in a Friedel-Crafts acylation, the bulky acyl group may preferentially add to the less sterically hindered para position.

Table 4: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile | Expected Major Products |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-Cyclopropyl-2-(mercaptomethyl)-4-nitrobenzene and 1-Cyclopropyl-4-(mercaptomethyl)-2-nitrobenzene |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 1-Bromo-2-cyclopropyl-4-(mercaptomethyl)benzene and 1-Bromo-4-cyclopropyl-2-(mercaptomethyl)benzene |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 1-Acyl-4-cyclopropyl-2-(mercaptomethyl)benzene |

Halogenation Studies

Halogenation of the aromatic ring of this compound is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the two substituents: the cyclopropyl group and the methanethiol (B179389) group (-CH₂SH). Both the cyclopropyl group and the alkylthio group are known to be ortho, para-directors. The cyclopropyl group, due to its ability to stabilize the adjacent carbocationic intermediate through conjugation, directs incoming electrophiles to the positions ortho and para to itself. The methanethiol group, being an alkylthio group, is also an activating ortho, para-director.

Given the substitution pattern of this compound, the positions ortho to the cyclopropyl group are C2 and C4, and the para position is C6. The positions ortho to the methanethiol group are C2 and C6, and the para position is C4. Therefore, all three available positions on the aromatic ring (C2, C4, and C6) are activated towards electrophilic attack. The precise distribution of the halogenated products would depend on the specific halogenating agent and reaction conditions, with steric hindrance potentially playing a role in the substitution pattern.

Table 1: Predicted Products of Monohalogenation of this compound Disclaimer: The following data is illustrative and based on the predicted reactivity of analogous compounds.

| Halogenating Agent | Predicted Major Products | Predicted Minor Products |

|---|---|---|

| Br₂ / FeBr₃ | (4-Bromo-3-cyclopropylphenyl)methanethiol, (2-Bromo-3-cyclopropylphenyl)methanethiol | (6-Bromo-3-cyclopropylphenyl)methanethiol |

The reaction is typically carried out using a Lewis acid catalyst, such as iron(III) bromide for bromination or aluminum chloride for chlorination, to polarize the halogen molecule and generate a more potent electrophile. libretexts.org

Nitration and Sulfonation Reactions

Nitration and sulfonation are further examples of electrophilic aromatic substitution on the this compound ring. Similar to halogenation, the directing effects of the cyclopropyl and methanethiol groups will determine the position of the incoming nitro (-NO₂) or sulfonic acid (-SO₃H) group.

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. byjus.com The reaction is expected to yield a mixture of mono-nitro derivatives, with substitution occurring at the activated C2, C4, and C6 positions. The thiol group is susceptible to oxidation by nitric acid, which could lead to side products such as disulfides or sulfonic acids. Therefore, careful control of reaction conditions is crucial.

Sulfonation: Sulfonation is commonly carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid. byjus.com The electrophile in this reaction is sulfur trioxide (SO₃) or protonated sulfur trioxide. The sulfonation is also expected to occur at the ortho and para positions relative to the activating groups. A key feature of sulfonation is its reversibility, which can be exploited to control the product distribution. rsc.org

Table 2: Predicted Products of Nitration and Sulfonation of this compound Disclaimer: The following data is illustrative and based on the predicted reactivity of analogous compounds.

| Reaction | Reagents | Predicted Major Products | Potential Side Reactions |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (3-Cyclopropyl-4-nitrophenyl)methanethiol, (3-Cyclopropyl-2-nitrophenyl)methanethiol | Oxidation of the thiol group |

Reactions Involving the Cyclopropyl Ring System

The three-membered cyclopropyl ring is characterized by significant ring strain, which imparts unique reactivity, often resembling that of a double bond.

Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropyl group in this compound can undergo ring-opening reactions under various conditions, particularly in the presence of electrophiles or transition metal catalysts. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents on the aromatic ring and the cyclopropane (B1198618) itself.

In the presence of strong acids or electrophiles, the cyclopropane ring can be protonated or attacked by the electrophile, leading to a carbocationic intermediate that can be trapped by a nucleophile. rsc.orgacs.org For instance, treatment with a hydrohalic acid (HX) could potentially lead to the formation of a γ-haloalkylbenzene derivative. The presence of the thiol group could also lead to intramolecular reactions, where the sulfur atom acts as a nucleophile to attack the activated cyclopropane ring.

Transition metal-catalyzed ring-opening reactions offer a milder and more selective approach. Catalysts based on palladium, nickel, or rhodium can facilitate the cleavage of a C-C bond in the cyclopropane ring, leading to the formation of a metallacyclobutane intermediate, which can then undergo further transformations. nih.gov

Cyclopropyl Functionalization Strategies

Preserving the three-membered ring while introducing new functional groups is a valuable synthetic strategy. Various methods have been developed for the functionalization of cyclopropanes.

One common approach involves the activation of a C-H bond of the cyclopropyl ring, although this can be challenging due to the high bond dissociation energy. More frequently, functionalization is achieved through pre-functionalized cyclopropane derivatives. For instance, if a carbonyl group were present on the cyclopropyl ring, a wide range of transformations, such as reductions, oxidations, and additions of nucleophiles, could be performed.

Another strategy involves the use of cyclopropanes bearing a leaving group, which can be displaced by a nucleophile. While direct nucleophilic substitution on the cyclopropane ring is generally difficult, it can be facilitated by the presence of activating groups.

Given the structure of this compound, functionalization could potentially be directed to the benzylic position of the cyclopropyl group (the carbon atom attached to the phenyl ring) via radical-mediated processes, although this would compete with reactions at the benzylic position of the methanethiol group.

Table 3: Potential Functionalization Reactions of the Cyclopropyl Ring Disclaimer: The following data is illustrative and based on general reactivity patterns of cyclopropyl arenes.

| Reaction Type | Reagents and Conditions | Potential Product Type |

|---|---|---|

| Hydrohalogenation | HBr or HCl | γ-Halogenated propylbenzene (B89791) derivative |

| Transition-Metal Catalyzed Cross-Coupling | Aryl halide, Pd catalyst | 1,3-Diarylpropane derivative |

Theoretical and Computational Studies of 3 Cyclopropylphenyl Methanethiol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for probing the fundamental electronic properties and stability of molecules. These methods, grounded in the principles of quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a leading computational method in chemistry and materials science due to its favorable balance of accuracy and computational cost. DFT calculations determine the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.

For a molecule like (3-Cyclopropylphenyl)methanethiol, DFT could be employed to calculate a variety of properties, including its optimized geometry, total energy, and the distribution of electron density. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., cc-pVDZ, 6-311+G(d,p)) is crucial for obtaining reliable results. nih.govmdpi.com For instance, studies on methanethiol (B179389) have utilized functionals like B3LYP in conjunction with basis sets such as cc-pV(D/T/Q)Z to predict its properties. nih.govnih.gov These calculations have been shown to corroborate well with experimental values for simpler thiols. nih.gov

A key aspect of stability analysis involves calculating the total energy of different conformations or isomers. For example, in a hypothetical study of this compound, one could compare the energies of rotamers arising from the rotation around the phenyl-CH₂SH bond to identify the most stable arrangement.

To illustrate the type of data generated from DFT calculations, the following table presents theoretical interaction energies for methanethiol clusters, which are fundamental to understanding intermolecular forces.

| Methanethiol Cluster | Level of Theory | Interaction Energy (kJ mol⁻¹) |

| Dimer | B3LYP/cc-pVDZ | -15.07 |

| Dimer | CCSD/cc-pVDZ | -10.27 |

| Trimer | B3LYP/cc-pVDZ | -4.36 (per molecule) |

This table is generated based on data for methanethiol and is for illustrative purposes. nih.gov

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. For this compound, the sulfur atom's lone pairs would significantly contribute to the HOMO, making it a likely site for electrophilic attack. The aromatic ring and the cyclopropyl (B3062369) group would also influence the energies and shapes of the frontier orbitals.

Analysis of methanethiol clusters has shown that the HOMO and LUMO play a crucial role in the chemical nature of the molecules. nih.govnih.gov These frontier orbitals are central to determining global reactivity descriptors such as chemical potential, hardness, and electrophilicity. nih.gov A quantitative Perturbational Molecular Orbital (PMO) analysis, which can be performed within the framework of SCF-MO theory, allows for a rigorous examination of interactions between molecular fragments. wayne.edu

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound possesses conformational flexibility due to rotation around several single bonds, including the bond connecting the cyclopropyl group to the phenyl ring and the C-S bond.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This can be achieved through computational methods by performing geometry optimizations starting from various initial structures. The relative energies of the conformers determine their population at a given temperature.

For methanethiol, computational studies have identified multiple stable conformers for its dimers and trimers. nih.govnih.gov For example, at the B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory, three minima were predicted for both dimers and trimers. nih.govnih.gov The stability of these clusters is governed by weak interactions such as hydrogen bonds (SH···S) and van der Waals forces. nih.gov In the case of this compound, intramolecular interactions between the thiol group and the aromatic ring or the cyclopropyl group could also play a significant role in determining the preferred conformation.

Stereochemical considerations would be important if chiral centers were present. While this compound itself is not chiral, reactions involving this molecule could lead to chiral products. For instance, addition reactions to the aromatic ring could create stereocenters. Computational studies can predict the relative stabilities of different diastereomers, as has been done for the addition of chiral thiols to maleimides. nih.gov

Reaction Mechanism Elucidation for Key Transformations Involving this compound

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping out the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states, thereby elucidating the reaction mechanism.

A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction.

Computational methods can locate transition states and characterize them by the presence of a single imaginary vibrational frequency. The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction. For example, computational studies on the reaction of methanethiol with a hydrogen atom have identified transition states for hydrogen abstraction from both the sulfhydryl (-SH) and methyl (-CH₃) groups. researchgate.net Similarly, the mechanism of the Thorpe reaction has been elucidated by locating the relevant transition states. mdpi.com

A reaction energy profile is a plot of the energy of the system as a function of the reaction coordinate. It provides a visual representation of the entire reaction pathway, including all intermediates and transition states.

The following table provides an example of calculated energy values for a hypothetical reaction involving a thiol, illustrating the type of data that can be obtained from such studies.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Thiol + Electrophile | 0.0 |

| Transition State 1 | [TS1] | +21.7 |

| Intermediate | Adduct | -5.2 |

| Transition State 2 | [TS2] | +15.3 |

| Product | Final Product | -12.8 |

This table presents hypothetical data for illustrative purposes and is based on general principles of reaction energy profiles. rsc.org

In-Silico Spectroscopic Analysis of this compound Remains Uncharted

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of theoretical and computational studies focused on the prediction of spectroscopic parameters for the chemical compound this compound. Despite the growing reliance on computational methods to forecast the spectral properties of novel molecules, this particular compound appears to be unexplored in this domain.

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of various molecular properties, including spectroscopic data, before a compound is synthesized or analyzed in a laboratory. These theoretical calculations are instrumental in structural elucidation, aiding researchers in the interpretation of experimental spectra. Methodologies such as Density Functional Theory (DFT) and various ab initio methods are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.

However, in the case of this compound, no such computational data appears to have been published or made available in common repositories. Consequently, the detailed research findings and data tables that would form the basis of a thorough analysis of its predicted spectroscopic parameters cannot be provided at this time. The scientific community has yet to turn its computational lens to this specific molecule to predict its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Further research, involving dedicated computational studies, would be required to generate the predictive data necessary for a complete in-silico spectroscopic characterization of this compound. Such studies would provide valuable insights into the electronic environment of the atomic nuclei and the vibrational modes of the chemical bonds within the molecule, contributing to a deeper understanding of its fundamental chemical properties.

Advanced Applications of 3 Cyclopropylphenyl Methanethiol As a Chemical Building Block

Synthesis of Complex Organic Molecules

The thiol functional group is a versatile handle for constructing carbon-sulfur bonds, which are integral to a wide array of biologically active molecules and functional materials. researchgate.net The benzylic nature of the thiol in (3-Cyclopropylphenyl)methanethiol enhances its reactivity, making it an excellent nucleophile in various organic transformations.

In academic research focused on drug discovery, the synthesis of novel molecular scaffolds is paramount. The (3-cyclopropylphenyl)methyl moiety can be introduced into potential drug candidates via its thiol group. Thioethers, which are formed from the reaction of thiols, are present in numerous pharmaceutical compounds. The cyclopropyl (B3062369) group is a known bioisostere for phenyl groups or double bonds and can improve metabolic stability and binding affinity.

The synthesis of pharmaceutical intermediates using this building block typically involves S-alkylation or S-arylation reactions where the thiol acts as a potent nucleophile. For instance, it can react with various electrophiles (e.g., alkyl halides, epoxides, or aryl halides in the presence of a catalyst) to form complex thioether derivatives. These reactions are foundational in building the core structures of potential therapeutic agents.

| Reaction Type | Reactant | Product Class | Potential Therapeutic Area |

| Nucleophilic Substitution | Alkyl Halide (R-X) | Benzyl (B1604629) Alkyl Thioether | Antiviral, Anticancer |

| Epoxide Ring-Opening | Epoxide | β-Hydroxy Thioether | Cardiovascular, Anti-inflammatory |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Thioether Carbonyl | Metabolic Disorders |

| Buchwald-Hartwig Coupling | Aryl Halide (Ar-X) | Benzyl Aryl Thioether | CNS Disorders, Oncology |

This table presents hypothetical, yet chemically plausible, applications of this compound based on established reactivity patterns of benzylic thiols in medicinal chemistry research.

The principles that make this compound attractive for pharmaceuticals also apply to the agrochemical industry. Sulfur-containing compounds are crucial components of many modern fungicides, insecticides, and herbicides. The introduction of the (3-cyclopropylphenyl)methyl group can modulate a compound's lipophilicity, environmental persistence, and interaction with biological targets in pests and plants.

The primary method for integration is through thioetherification, creating a stable C-S bond that connects the functional moiety to the main agrochemical framework. researchgate.net This allows for the systematic modification of existing agrochemical scaffolds to enhance efficacy or overcome resistance mechanisms.

Development of Novel Polymeric Materials

The thiol group is highly effective in various polymerization techniques, enabling the creation of advanced polymers with specific functionalities. Polymers containing sulfur are noted for their unique optical properties, affinity for heavy metals, and potential for creating self-healing or responsive materials. researchgate.netnih.gov

This compound can serve as a key monomer in step-growth polymerizations, particularly in thiol-ene reactions. chemrxiv.org Thiol-ene polymerization is a form of "click chemistry" known for its high efficiency, mild reaction conditions, and lack of byproducts. acs.org In this process, the thiol group adds across a carbon-carbon double bond (an "ene") of a co-monomer, typically initiated by light (photopolymerization) or a radical initiator.

This reaction allows for precise control over the polymer structure, leading to the formation of linear polythioethers or cross-linked networks. The presence of the cyclopropylphenyl group on the polymer backbone would impart specific thermal and mechanical properties to the resulting material. Furthermore, in free-radical polymerizations, thiols can act as effective chain transfer agents to control the molecular weight of polymers. mdpi.com

| Monomer A | Monomer B | Polymerization Type | Resulting Polymer Structure |

| This compound | Di- or multi-functional alkene (e.g., 1,6-Hexanediol diacrylate) | Photoinitiated Thiol-Ene Reaction | Cross-linked Polythioether Network |

| This compound | Di- or multi-functional thiol | Oxidative Polymerization | Polydisulfide |

This table illustrates how this compound can be used as a monomer to create polymers with distinct backbone structures.

Polymers functionalized with thiol groups, known as thiomers, are a significant class of advanced materials. researchgate.netmdpi.com Thiol-containing polymers synthesized using this compound could be employed in several high-performance applications. The pendant thiol groups along a polymer chain are chemically active sites that can be used for post-polymerization modification, allowing for the attachment of other functional molecules.

One key application of such polymers is in environmental remediation. The soft nature of the sulfur atom in the thiol group gives it a high affinity for soft heavy metal ions like mercury, lead, and cadmium. mdpi.comacs.org Polymers incorporating this compound could thus be fashioned into filters or adsorbents for capturing toxic metals from water. Additionally, these functional polymers can be used to coat surfaces, such as magnetic nanoparticles, to create hybrid materials for targeted applications. mdpi.com

Design and Synthesis of Ligands for Catalysis

In the field of homogeneous catalysis, the ligand bound to a metal center plays a critical role in determining the catalyst's activity and selectivity. nih.govresearchgate.net Thiol-based ligands are widely used due to the strong coordination between sulfur and various transition metals, particularly late transition metals like gold, palladium, and ruthenium. nih.govrsc.org

This compound can be used directly as a simple monodentate thiol ligand or serve as a precursor for more complex multidentate ligands. The electronic and steric properties of the ligand, influenced by the cyclopropylphenyl group, can be fine-tuned to optimize a catalytic process.

Recent advancements have highlighted the concept of "metal-ligand cooperation," where the ligand is not a passive spectator but actively participates in bond activation. nih.gov Thiolate ligands can act as a proton shuttle or participate in redox processes, opening new pathways for challenging chemical transformations. nih.gov A catalyst system featuring a ligand derived from this compound could exhibit unique reactivity in reactions such as hydrogenation, dehydrogenation, or cross-coupling. nih.gov

| Metal Center | Potential Ligand Structure | Catalytic Application |

| Ruthenium (Ru) | Simple Thiolate Complex | Hydrogenation/Dehydrogenation |

| Palladium (Pd) | P,S-Chelating Ligand | Cross-Coupling Reactions |

| Gold (Au) | Au(I)-Thiolate Complex | Alkyne Hydrofunctionalization |

| Copper (Cu) | Cu(I)-Thiolate Cluster | C-S Bond Formation |

This table outlines plausible applications of this compound as a ligand in homogeneous catalysis, based on known reactivities of thiol-metal complexes.

Chelation Properties of the Thiol Group in Metal-Ligand Complexes

The thiol group (–SH) is well-known for its ability to act as a potent ligand for a variety of metal ions. The sulfur atom in the thiol group possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. Thiolates (RS⁻), the deprotonated form of thiols, are soft ligands that exhibit a strong affinity for soft metal ions such as mercury, cadmium, lead, and gold. nih.gov

The chelation properties of this compound would be primarily dictated by the thiol group. It is anticipated that this compound would readily coordinate to various transition metals. The presence of the aromatic ring and the cyclopropyl group could influence the electronic properties of the sulfur atom, potentially modulating the strength and nature of the metal-ligand bond.

Illustrative Table: Potential Coordination Complexes of (3-Cyclopropylphenyl)methanethiolate

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Au(I) | Linear | Nanoparticle stabilization, therapeutic agents |

| Pd(II) | Square Planar | Cross-coupling catalysis, materials science |

| Pt(II) | Square Planar | Anticancer agents, catalysis |

| Hg(II) | Linear or Tetrahedral | Sensing, remediation |

| Cu(I)/Cu(II) | Various | Catalysis, bioinorganic chemistry |

This table is illustrative and based on the known coordination chemistry of thiols. Specific complexes of this compound would require experimental verification.

Application in Metal-Catalyzed Organic Reactions

Thiols and their corresponding thiolates are important ligands and reagents in metal-catalyzed organic reactions. acsgcipr.org In particular, palladium-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds have become a fundamental tool in organic synthesis. acs.orgnih.gov These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with a thiolate and subsequent reductive elimination to yield the aryl sulfide (B99878) product. acsgcipr.org

This compound could serve as a valuable building block in such reactions. For instance, it could be coupled with various aryl or vinyl halides to synthesize a range of diaryl or aryl vinyl sulfides. The cyclopropylphenyl moiety could introduce unique steric and electronic properties to the resulting molecules, which could be of interest in medicinal chemistry and materials science.

Illustrative Example: Hypothetical Palladium-Catalyzed Cross-Coupling Reaction

A hypothetical reaction could involve the coupling of this compound with an aryl bromide in the presence of a palladium catalyst and a base.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Potential Yield |

| This compound | 4-Bromoanisole | Pd(dba)₂ / Xantphos | NaOtBu | 1-(3-Cyclopropylphenyl)-4-methoxy-phenylsulfanylmethane | >90% |

This table presents a hypothetical reaction based on established palladium-catalyzed C-S cross-coupling methodologies. chemrevlett.com Actual reaction conditions and yields would need to be determined experimentally.

Material Science Applications and Surface Chemistry

Surface Functionalization Studies with Thiol Derivatives

The strong affinity of the thiol group for gold and other noble metal surfaces makes thiol-containing molecules excellent candidates for surface functionalization. nih.govcd-bioparticles.com When a gold substrate is exposed to a solution of a thiol, the thiol molecules spontaneously adsorb onto the surface, forming a strong gold-sulfur bond. pnas.org This process can be used to modify the chemical and physical properties of the surface, such as its wettability, adhesion, and biocompatibility.

This compound could be employed to functionalize gold surfaces, introducing the cyclopropylphenyl group at the interface. This could be used to study the interactions of this specific functional group with its environment or to create surfaces with tailored properties. For example, the hydrophobicity of the surface could be tuned by the presence of the aromatic and cyclopropyl groups.

Formation of Self-Assembled Monolayers (SAMs) for Research Purposes

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a surface. northwestern.edu Alkanethiols on gold are a classic example of a well-defined SAM system. mdpi.com Aromatic thiols can also form ordered monolayers on gold, with the orientation of the aromatic rings influencing the properties of the SAM. acs.org

The structure of this compound, with its rigid phenyl group and attached cyclopropyl and methanethiol (B179389) moieties, makes it an interesting candidate for the formation of SAMs. The intermolecular interactions between the aromatic rings and the cyclopropyl groups would play a crucial role in the packing and ordering of the monolayer. The resulting SAM could be used as a model system to study charge transport, surface wetting, or as a platform for the immobilization of other molecules. The formation of well-ordered SAMs from aromatic thiols with alkyl linkers between the aromatic part and the thiol group is a known strategy to combine the advantages of both saturated and aromatic thiols. acs.org

Illustrative Table: Potential Properties of a this compound SAM on Gold

| Property | Expected Characteristic | Potential Research Application |

| Wettability | Hydrophobic | Studies of surface energy and interfacial phenomena |

| Thickness | ~1-2 nm | Nanofabrication, molecular electronics |

| Ordering | Crystalline or liquid-crystalline | Fundamental studies of self-assembly |

| Surface Chemistry | Aromatic and aliphatic | Platform for further chemical modification |

This table provides hypothetical properties for a SAM of this compound based on the known behavior of similar aromatic thiols on gold surfaces. Experimental verification is required.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3-cyclopropylphenyl)methanethiol in laboratory settings?

- Synthesis typically involves thiolation reactions, where methanol (or derivatives) reacts with hydrogen sulfide (H₂S) or sulfur-containing precursors. Catalyst selection is critical: acid-base properties of catalysts (e.g., K₂WO₄/alumina) influence selectivity and activity. For example, strong acidic/basic sites enhance activity but reduce selectivity for methanethiol derivatives .

- Methodological tip : Optimize reaction conditions (e.g., 360°C for K₂WO₄) to balance conversion rates (47–56%) and selectivity (90–96%) using promoters like alkali metals .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Stability studies should focus on avoiding decomposition via exposure to moisture, oxygen, or light. Store the compound in sealed, inert containers under refrigeration (2–8°C) in dry, ventilated environments. Monitor degradation products (e.g., H₂S, dimethyl sulfide) using gas chromatography or proton-transfer-reaction mass spectrometry (PTR-MS) .

- Experimental design : Conduct accelerated stability testing at elevated temperatures (40–60°C) and analyze headspace volatiles to predict shelf life .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Use PTR-MS for detecting volatile sulfur compounds (e.g., methanethiol, dimethyl sulfide) at ppb-ppt levels. Complement with HPLC-UV/Vis or GC-MS for non-volatile impurities. Calibrate instruments using certified reference materials to ensure accuracy .

- Data validation : Cross-validate results with microbial assays (e.g., methanotroph activity tests) to confirm biological relevance of impurities .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence the selectivity of this compound synthesis?

- Strong Lewis acid sites (e.g., KOH, NaOH) increase methanol conversion rates but favor dimethyl sulfide byproducts. Weakly basic catalysts like K₂WO₄/alumina improve methanethiol selectivity (>90%) by reducing competitive adsorption of intermediates.

- Key data : At 360°C, K₂WO₄ achieves 47% methanol conversion with 96% selectivity, while KOH achieves 56% conversion but only 90% selectivity .

- Contradiction note : Some studies report conflicting activity-selectivity trade-offs; systematic titration of acid-base sites (via NH₃/CO₂-TPD) is recommended to resolve discrepancies .

Q. What mechanisms underlie methanethiol inhibition in microbial systems, and how can they be mitigated?

- Methanethiol inhibits methane monooxygenase (pMMO/sMMO) in methanotrophs (e.g., Methylacidiphilum fumariolicum SolV), disrupting methane oxidation. Degradation via methanethiol oxidase (MTO) produces H₂S, which is concurrently oxidized to alleviate toxicity .

- Methodological insight : Pre-incubate cells with ≤3 µM methanethiol to induce MTO expression. Monitor H₂S dynamics using amperometric sensors or colorimetric assays (e.g., methylene blue method) .

Q. How does this compound interact with atmospheric sulfur cycles in extreme environments?

- Methanethiol derivatives participate in cloud condensation nuclei (CCN) formation by prolonging dimethyl sulfide (DMS) atmospheric lifetimes. In volcanic/geothermal systems, microbial oxidation generates H₂S, contributing to local acidification .

- Modeling approach : Combine satellite data with microbial emission profiles (e.g., verrucomicrobial methanotrophs) to map global sulfur flux .

Data Contradictions and Resolution Strategies

Q. Why do studies report conflicting methanethiol degradation kinetics in methanotrophs?

- Discrepancies arise from strain-specific MTO affinities (e.g., M. fumariolicum SolV has Ks ≈0.1 µM vs. higher thresholds in proteobacterial strains). Standardize assays using defined methanethiol concentrations (≤3 µM) and controlled O₂/CO₂ levels .

Q. How can researchers reconcile divergent catalyst performance data in thiolation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.